Acetylshikonin

Vue d'ensemble

Description

Acetylshikonin is a naphthoquinone derivative primarily extracted from species of the Boraginaceae family, such as Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata . This bioactive compound has garnered significant attention due to its broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetylshikonin can be synthesized through various chemical and biogenic methods. One common approach involves the acetylation of shikonin using acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the extraction of shikonin from the roots of Boraginaceae plants, followed by chemical modification. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for the isolation and purification of this compound from cell suspension cultures .

Analyse Des Réactions Chimiques

Types of Reactions: Acetylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Acetylshikonin has been extensively studied for its anticancer effects across multiple cancer types. Its mechanisms include inducing apoptosis, necroptosis, and cell cycle arrest.

Efficacy Against Specific Cancers

- Lung Cancer : this compound significantly reduces the survival of lung cancer cells by promoting cell death and increasing membrane permeability. It also enhances reactive oxygen species levels, contributing to its anticancer effects .

- Renal Cell Carcinoma : Studies demonstrate that this compound induces apoptosis in renal cancer cell lines (A498 and ACHN) and targets key regulatory pathways like FOXO3 and CYP2J2 .

- Gastric Cancer : this compound has shown promising results against gastric adenocarcinoma by inducing apoptosis in SGC-7901 cells both in vitro and in vivo .

- Colorectal Cancer : Research indicates that it inhibits the growth of colorectal cancer cells through the PI3K/Akt/mTOR signaling pathway, demonstrating dose-dependent anti-proliferative effects .

Anti-inflammatory and Antioxidative Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory and antioxidative activities, which can be beneficial in various therapeutic contexts.

- Inflammatory Response Modulation : this compound has been shown to modulate inflammatory responses, potentially aiding in conditions characterized by excessive inflammation.

- Antioxidative Activity : The compound's ability to reduce oxidative stress may contribute to its protective effects against cellular damage and support overall health.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications beyond oncology:

- Neuroprotection : It has demonstrated neuroprotective effects by preventing apoptotic cell death induced by oxidative stress in neuronal cells, indicating potential for treating neurodegenerative diseases .

- Wound Healing : Given its role in promoting granulation tissue formation, this compound may also be explored for applications in wound healing and tissue repair .

Case Studies and Research Findings

Here is a summary of key studies that illustrate the applications of this compound:

Mécanisme D'action

Acetylshikonin exerts its effects through multiple molecular targets and pathways . It regulates genes and proteins involved in cell apoptosis, metastasis, and inflammation. For instance, this compound can induce apoptosis by decreasing the Bcl-2/Bax ratio and activating caspase-3 . It also inhibits the activation of nuclear factor-kappa B (NF-κB) and mediates the expression of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory and antioxidative effects .

Comparaison Avec Des Composés Similaires

Acetylshikonin is part of a broader family of shikonin derivatives, including isovalerylshikonin and β-β, dimethyl acrylshikonin . These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example, isovalerylshikonin has been found to possess strong wound-healing effects, while β-β, dimethyl acrylshikonin exhibits potent anticancer activity .

Activité Biologique

Acetylshikonin, a derivative of shikonin extracted from the roots of Lithospermum erythrorhizon, has garnered significant attention due to its diverse biological activities, particularly in cancer treatment. This article explores the compound's anticancer properties, mechanisms of action, and other pharmacological effects, supported by relevant research findings and data.

Overview of this compound

This compound is known for its anticancer , anti-inflammatory , antimicrobial , and antioxidative properties. It operates through various molecular pathways, making it a potential candidate for therapeutic applications in oncology and other medical fields.

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (CRC) and renal cell carcinoma (RCC). In studies, it induced cell cycle arrest and apoptosis through different signaling pathways.

-

Targeting Specific Pathways :

- PI3K/Akt/mTOR Pathway : In colorectal cancer cells (HT29), this compound exhibited significant antiproliferative effects with an IC50 value of 30.78 μg/ml after 48 hours. It induced early apoptosis and cell cycle arrest at the G0/G1 phase by inhibiting the PI3K/Akt/mTOR pathway .

- Endoplasmic Reticulum Stress : Research indicated that this compound activates the PERK/eIF2α/CHOP axis, leading to apoptosis in esophageal squamous cell carcinoma (ESCC) .

- Reactive Oxygen Species (ROS) Generation : this compound treatment resulted in increased ROS levels in RCC cells, contributing to its cytotoxic effects. The compound's ability to modulate ROS levels plays a crucial role in its anticancer activity .

Case Studies

- Colorectal Cancer : A study demonstrated that this compound significantly inhibited the growth of CRC xenografts in NOD/SCID mice, reinforcing its potential as an anticancer agent .

- Renal Cell Carcinoma : In vitro studies showed that this compound induced apoptosis in RCC cell lines (A498 and ACHN) through mechanisms involving FOXO3 and CYP2J2 inhibition .

Other Biological Activities

This compound exhibits a range of pharmacological effects beyond its anticancer properties:

- Anti-inflammatory Effects : It suppresses pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it useful in addressing infections .

- Neuroprotective Effects : this compound has shown promise in protecting neuronal cells against oxidative stress-induced damage .

Pharmacokinetics and Toxicity

Despite its therapeutic potential, this compound's pharmacokinetics indicate poor absorption but wide distribution within the body. Limited studies have reported adverse effects, including reproductive toxicity and genotoxicity, necessitating further investigation into its safety profile before clinical application .

Data Summary

Propriétés

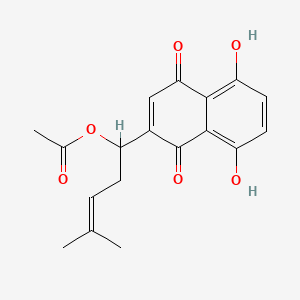

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.